N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16789104 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . Therefore, it acts as an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may have good bioavailability, as ents are often involved in drug absorption and distribution .
Result of Action
The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function . This could potentially result in various molecular and cellular effects, depending on the specific roles of these processes in different cell types.
Biochemical Analysis
Biochemical Properties
The compound N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to inhibit the uptake of uridine, a nucleoside that plays a key role in various cellular processes . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
At the molecular level, N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Temporal Effects in Laboratory Settings
It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-term effect .
Transport and Distribution
It has been suggested that the compound may interact with ENTs, which are known to be involved in the transport of nucleosides across cell membranes .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-23-8-4-5-9-24(23)28-15-17-29(18-16-28)33(31,32)19-14-27-25(30)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBWNODHDGWWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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